1-Phenyl-4-vinylpiperidin-4-ol
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-ethenyl-1-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H17NO/c1-2-13(15)8-10-14(11-9-13)12-6-4-3-5-7-12/h2-7,15H,1,8-11H2 |
InChI Key |
HOGQLEURPJEFEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCN(CC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
General Considerations
The synthesis of this compound typically involves the construction of the piperidine ring with appropriate substitution at the 4-position, followed by functional group transformations to introduce the vinyl and hydroxyl groups. Key challenges include regioselectivity in substitution, stereochemical control, and efficient purification of the hydroxylated vinyl-substituted piperidine.
Preparation via Grignard Reagent Addition to 4-Substituted Piperidinones
One of the most detailed and reproducible methods involves the use of Grignard reagents to introduce the vinyl group onto a 4-substituted piperidinone precursor, followed by hydroxylation.
Stepwise Synthesis (Adapted from Al-Hazmi et al., 2024)
- Starting Material: 4-piperidone derivative (specifically 4-piperidone substituted with a phenyl group at the 4-position).
- Step 1: Formation of acid chloride intermediate by treatment of the corresponding carboxylic acid derivative with oxalyl chloride in dichloromethane at 0°C, catalyzed by a few drops of dimethylformamide.
- Step 2: Reaction of the acid chloride with 4-piperidone in the presence of triethylamine at 0°C to form an amide intermediate.
- Step 3: Addition of a vinyl Grignard reagent to the amide intermediate in tetrahydrofuran at 0°C, allowing nucleophilic addition to the carbonyl group, forming the vinyl-substituted piperidin-4-ol.
- Step 4: Workup includes quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and purification by column chromatography on silica gel.
This method yields the target this compound with high regioselectivity and functional group tolerance. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion before workup.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Oxalyl chloride, DMF catalyst, DCM, 0°C | Acid chloride formation | Short reaction time (~5 min) |
| 2 | 4-Piperidone, triethylamine, 0°C | Amide formation | Controlled temperature to avoid side reactions |
| 3 | Vinylmagnesium bromide (Grignard reagent), THF, 0°C | Vinyl addition to carbonyl | Slow addition, TLC monitoring |
| 4 | Saturated NH4Cl, EtOAc extraction, drying | Workup and purification | Column chromatography purification |
Alternative Preparation via Catalytic Hydrogenation and Reflux Techniques
Hydrogenation of N-Benzyl-4-phenylpiperidin-4-ol Derivatives (From Patent US20040171837A1)
- Starting Material: 1-benzyl-4-phenylpiperidin-4-ol derivatives.
- Procedure: The compound undergoes catalytic hydrogenation using 5% palladium on carbon (Pd/C) catalyst in methanol at 45°C under ambient pressure for 24 hours.
- Post-Hydrogenation: Water is added, and the mixture is refluxed for 30 minutes to complete the reaction.
- Isolation: The mixture is filtered hot, solvents are removed by distillation, and the residue is treated with acetone and oxalic acid to precipitate the desired compound as a salt.
- Yield and Purification: The product is filtered, washed, and dried under vacuum to obtain high-purity 4-amino-4-phenylpiperidine derivatives, which can be further functionalized to the vinyl alcohol analogs through subsequent synthetic steps.
This method is industrially relevant but involves multiple steps with long reaction times and requires careful control of hydrogenation conditions.
Preparation via Sodium Metal Reduction and Reflux (From CN102249986A)
- Procedure: Sodium metal wire is added to toluene and heated to reflux, followed by slow addition of anhydrous methanol to generate a reactive sodium methoxide species.
- Intermediate Formation: N,N-bis(methoxycarbonylethyl)phenethylamine is added dropwise under controlled temperature, followed by reflux for 3 hours.
- Hydrolysis and Precipitation: After cooling, hydrochloric acid is added, and the mixture is refluxed for 5 hours. The aqueous layer is basified with sodium hydroxide to precipitate crystalline intermediates.
- Purification: The solids are filtered and recrystallized from petroleum ether to yield 1-phenethyl-4-piperidone, a key intermediate that can be converted to vinylpiperidin-4-ol derivatives.
This method emphasizes the formation of key intermediates under strongly basic and reflux conditions, suitable for scale-up but requiring careful handling of reactive sodium metal.
Structural and Spectral Characterization
The final compound, this compound, is typically characterized by:
- Melting Point: Determined by capillary methods.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm vinyl and hydroxyl substitution.
- Infrared Spectroscopy (IR): Characteristic O-H stretch and aromatic C-H vibrations.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 177.24 g/mol.
- Chromatographic Purity: Confirmed by TLC and column chromatography.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-vinylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the piperidine ring to a more saturated form.
Substitution: The phenyl and vinyl groups can undergo substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated derivatives .
Scientific Research Applications
1-Phenyl-4-vinylpiperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-vinylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
Piperidine derivatives are widely studied for their applications in drug development and organic synthesis. Below is a detailed comparison of 1-phenyl-4-vinylpiperidin-4-ol with structurally related analogs:
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The vinyl group in this compound provides reactivity for polymerization or cross-coupling reactions, unlike benzyl or fluorophenyl groups in analogs . The pyridinyl group in 1-(pyridin-2-yl)piperidin-4-ol introduces a basic nitrogen, altering solubility and hydrogen-bonding capacity .
Steric and Electronic Profiles :
Pharmaceutical Intermediates :
- This compound’s vinyl group is utilized in click chemistry or Michael additions to create complex drug scaffolds .
- 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS 163631-02-5) is a known impurity in paroxetine synthesis, highlighting its role in quality control .
Material Science :
- The vinyl group in this compound could enable its use in functionalized polymers for drug delivery systems, though this application remains underexplored in current literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
